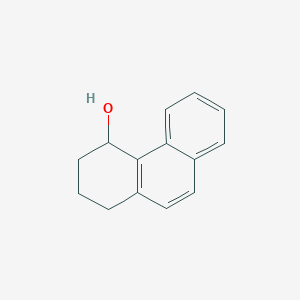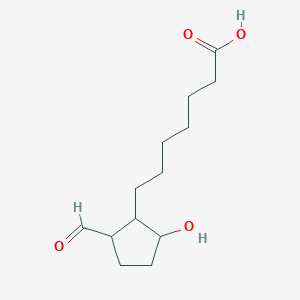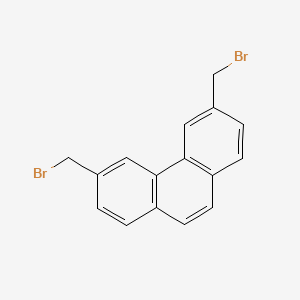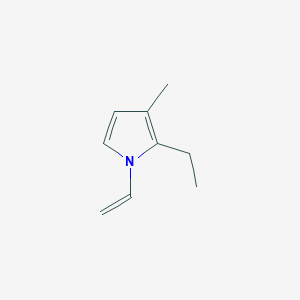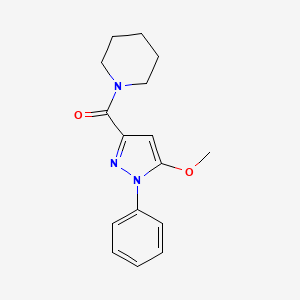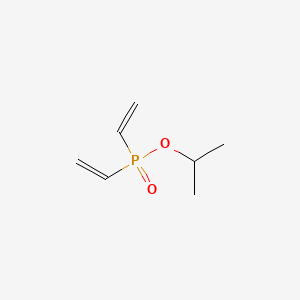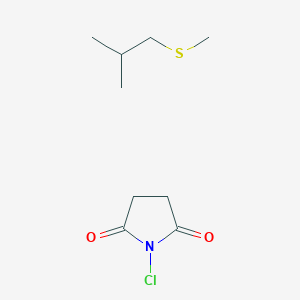![molecular formula C9H5N3S B14642282 [1,3]Thiazolo[4,5-H]quinazoline CAS No. 53994-26-6](/img/structure/B14642282.png)
[1,3]Thiazolo[4,5-H]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-H]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of synthetic organic and medicinal chemistry. This compound is characterized by a fused ring system that includes both thiazole and quinazoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-H]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoquinazolin-4-one with various electrophiles such as α-bromoketones, chloroacetyl chloride, and methyl chloroacetate . Another approach includes the use of microwave irradiation, which has been shown to be an effective and green method for synthesizing quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-H]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
[1,3]Thiazolo[4,5-H]quinazoline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-H]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,3]Thiazolo[4,5-H]quinazoline include:
- Thiazolo[2,3-b]quinazoline
- Thiazolo[3,2-a]quinazoline
- Thiazolo[4,3-b]quinazoline
- Thiazolo[5,4-f]quinazoline
Uniqueness
What sets this compound apart from these similar compounds is its specific ring fusion and the resulting unique electronic and steric properties.
Properties
CAS No. |
53994-26-6 |
|---|---|
Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-5H |
InChI Key |
LEPPLZJSQSLEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=NC=C31)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


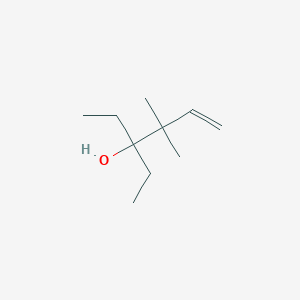
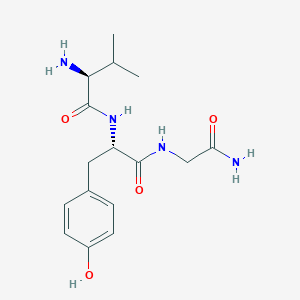

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
